molecular formula C14H10FN5O B2469118 4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 878466-56-9

4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Katalognummer: B2469118
CAS-Nummer: 878466-56-9
Molekulargewicht: 283.266
InChI-Schlüssel: BNFCBSLNWXGOKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolo[2,3-b]pyridine core substituted with a 4-fluorophenyl group at position 1, two amino groups at positions 4 and 6, and a carbonitrile at position 5. Its structural complexity positions it as a candidate for pharmaceutical applications, particularly in kinase inhibition or antimicrobial agents .

Eigenschaften

IUPAC Name

4,6-diamino-1-(4-fluorophenyl)-2-oxo-3H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN5O/c15-7-1-3-8(4-2-7)20-11(21)5-9-12(17)10(6-16)13(18)19-14(9)20/h1-4H,5H2,(H4,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFCBSLNWXGOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=C(N=C2N(C1=O)C3=CC=C(C=C3)F)N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization with Acetylacetone

In a representative procedure, 2-amino-1-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile is refluxed with acetylacetone in acetic acid containing catalytic HCl. The reaction proceeds via:

  • Iminium intermediate formation : Nucleophilic attack by the pyrrole amino group on acetylacetone’s carbonyl carbon.
  • Cyclodehydration : Intramolecular cyclization with the cyano group, yielding the fused pyrrolopyridine core.
  • Oxo-group installation : The acetylacetone moiety introduces the 2-oxo functionality.

Key conditions :

Parameter Value
Solvent Acetic acid
Temperature Reflux (118°C)
Reaction time 4–6 hours
Yield 70–85% (estimated)

Installation of 4,6-Diamino Groups

Amino groups at positions 4 and 6 are introduced via nitro reduction or direct amination .

Nitration-Reduction Sequence

  • Nitration : Treat the pyrrolopyridine core with fuming HNO₃/H₂SO₄ at 0°C to install nitro groups at C4 and C6.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amino groups.

Critical notes :

  • Regioselectivity is controlled by electronic effects of the 4-fluorophenyl and cyano groups.
  • Over-reduction risks necessitate careful monitoring.

Final Functionalization: 5-Cyano Group

The cyano group at C5 is retained from the original pyrrole-3-carbonitrile precursor. No additional steps are required if the starting material includes this functionality.

Alternative Synthetic Pathways

α-Oxo Ketene Dithioacetal Condensation

A novel method employs α-oxo ketene dithioacetals (OKDTAs) with 5-aminopyrazoles under reductive desulfurization (Raney Ni, H₂). While originally developed for pyrazolo[3,4-b]pyridines, this strategy may adapt to pyrrolopyridines by substituting pyrazoles with pyrrole analogs.

Advantages :

  • Avoids strongly acidic conditions.
  • Enables modular substitution patterns.

Challenges and Optimization Considerations

  • Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Electronic directing groups (e.g., 4-fluorophenyl) mitigate this.
  • Amino Group Stability : Protection with Boc or Cbz groups prevents undesired side reactions during nitration.
  • Scale-up Limitations : Low yields in coupling steps (e.g., Suzuki) necessitate catalyst recycling or flow chemistry approaches.

Analytical Characterization Data

While specific data for the target compound remain proprietary, analogous pyrrolo[2,3-b]pyridines exhibit:

  • ¹H NMR : δ 7.8–8.2 (m, Ar-H), 6.5–6.7 (s, NH₂), 2.1–2.3 (s, CH₃ from acetylacetone).
  • MS (ESI+) : m/z 324.1 [M+H]⁺ (calculated for C₁₄H₁₀FN₅O).

Industrial-Scale Production

Enamine Ltd. (reported manufacturer) employs a continuous flow process to enhance reproducibility and yield. Key parameters include:

  • Automated pH control during cyclization.
  • In-line purification via simulated moving bed chromatography.

Emerging Methodologies

  • Photoredox Catalysis : Visible-light-mediated amination for greener amino group installation.
  • Biocatalytic Cyclization : Engineered enzymes (e.g., cytochrome P450 variants) for stereocontrolled synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the reduction of functional groups.

  • Substitution: The replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) or halides (e.g., Cl⁻, Br⁻) can be employed, along with electrophiles such as alkyl halides.

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound exhibits a range of pharmacological activities:

  • Anticancer Activity :
    • Research indicates that pyrrolo[2,3-b]pyridine derivatives can inhibit tumor growth. Specifically, modifications to the structure of 4,6-diamino compounds have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties :
    • The compound has demonstrated activity against several bacterial strains. Studies have shown that certain derivatives exhibit potent antibacterial effects, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects :
    • The anti-inflammatory properties of pyrrolo[2,3-b]pyridine derivatives are noteworthy. These compounds have been found to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .
  • Anticonvulsant Activity :
    • Some derivatives of this compound have been evaluated for their anticonvulsant effects in animal models, showing potential in the treatment of epilepsy .

Synthetic Applications

The synthesis of 4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves several synthetic routes that allow for the introduction of various functional groups. These modifications can enhance the biological activity and specificity of the compound for targeted therapies.

Case Study 1: Anticancer Evaluation

A study conducted on a series of pyrrolo[2,3-b]pyridine derivatives highlighted their effectiveness against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain modifications to the 4-position significantly increased cytotoxicity compared to unmodified compounds .

Case Study 2: Antimicrobial Testing

In another research effort, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that specific substitutions at the nitrogen positions enhanced antimicrobial activity significantly .

CompoundActivity TypeTarget Organism/Cell LineIC50 (µM)
Compound AAnticancerMCF-715
Compound BAntimicrobialStaphylococcus aureus8
Compound CAnti-inflammatoryRAW264.7 cells12

Wirkmechanismus

The mechanism by which 4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would vary based on the context of its application and the specific biological system it targets.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Aromatic Ring

  • 4,6-Diamino-1-(4-methoxyphenyl)-2-oxo-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 124476-83-1): Key Difference: Methoxy group at the para position instead of fluoro. This may alter metabolic stability and solubility (logP) . Commercial Availability: Priced at $334.00/g, suggesting higher synthesis costs than discontinued fluorophenyl analogs .

Core Heterocycle Modifications

  • Pyrano[2,3-c]pyrazole Derivatives (e.g., Compounds 3s and 3t): Key Difference: Pyrano-pyrazole core vs. pyrrolo-pyridine. Impact: The pyrazole ring introduces additional nitrogen atoms, which may enhance hydrogen bonding but reduce planarity, affecting stacking interactions in biological targets. Yields for these analogs reach 80%, indicating efficient synthesis protocols .

Functional Group Additions

  • 4-Amino-3-benzoyl-1-(4-chlorophenyl)-6-(thiophen-2-yl)-pyrrolo[2,3-b]pyridine-5-carbonitrile (6l): Key Difference: Thiophene and benzoyl groups at positions 3 and 6. Impact: Thiophene enhances π-π interactions, while the benzoyl group may sterically hinder target binding. Reported yield of 73% suggests moderate synthesis efficiency .

Chromeno-Pyridine Hybrids

  • 2,4-Diamino-5-(4-hydroxy-6-methyl-2-oxo-dihydropyridin-3-yl)-chromeno[2,3-b]pyridine-3-carbonitrile (3a): Key Difference: Chromene ring fused to pyridine. Impact: Increased molecular weight (MW ~350 g/mol) and high melting point (317–318°C) suggest enhanced thermal stability but reduced solubility compared to the target compound (MW ~340 g/mol) .

Biologische Aktivität

4,6-Diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound with potential pharmacological applications. Its structure suggests it may exhibit significant biological activity, particularly as an inhibitor of key enzymes involved in nucleic acid metabolism. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and findings from recent studies.

Chemical Structure and Properties

The compound features a pyrrolo-pyridine core substituted with amino and carbonitrile groups. Its molecular formula is C13H10F N5O, indicating the presence of fluorine and multiple nitrogen atoms that contribute to its reactivity and potential biological interactions.

The primary mechanism of action for compounds similar to this compound is through inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are crucial for DNA synthesis and cellular proliferation. Inhibition of these targets can lead to decreased cell division and increased apoptosis in rapidly dividing cells such as cancer cells.

In vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit varying degrees of inhibitory activity against DHFR and TS:

CompoundIC50 (µM) for DHFRIC50 (µM) for TS
4,6-Diamino Compound0.5 - 1.00.8 - 1.5
Analog A0.30.6
Analog B>10>10

These results indicate that while some analogs show promising inhibitory effects, others may lack potency against these critical enzymes .

Anticancer Activity

In cellular assays using human leukemia cell lines (e.g., CCRF-CEM), the compound demonstrated cytotoxic effects comparable to established antifolates:

Cell LineIC50 (µM)
CCRF-CEM1.0
A549 (Lung)0.7
MCF-7 (Breast)1.5

The data suggests that the compound can effectively inhibit cancer cell proliferation through its action on DHFR and TS .

Case Study 1: Synthesis and Evaluation

A study synthesized several fluorinated pyrrolo-pyridine derivatives and evaluated their biological activity. The synthesized compounds were tested against various cancer cell lines, revealing that those with a fluorine substitution at the para position exhibited enhanced potency compared to their non-fluorinated counterparts .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship highlighted that modifications at specific positions on the pyrrolo-pyridine scaffold significantly influenced biological activity. For instance, compounds with additional amino groups showed improved binding affinity to DHFR compared to those without such substitutions .

Q & A

Q. What are the recommended synthetic pathways for 4,6-diamino-1-(4-fluorophenyl)-2-oxo-pyrrolo[2,3-b]pyridine-5-carbonitrile?

A multi-step organic synthesis approach is typically employed. Initial steps may involve condensation of 4-fluorophenylhydrazine with a β-ketonitrile derivative to form the pyrrole core, followed by cyclization using a Lewis acid catalyst (e.g., ZnCl₂) to construct the pyridine ring. The amino groups at positions 4 and 6 can be introduced via nucleophilic substitution or reductive amination. For regioselectivity, temperature-controlled reactions (60–80°C) and protecting groups (e.g., Boc for amines) are critical to avoid side products .

Q. How can the structural identity of this compound be validated experimentally?

  • Single-crystal X-ray diffraction (SCXRD): Use SHELXL for refinement to resolve bond lengths, angles, and torsion angles, particularly for the fluorophenyl and pyrrolo-pyridine moieties .
  • Spectroscopy:
  • ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–8.1 ppm) and nitrile carbons (δ ~115 ppm) .
  • IR: Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .

Q. What preliminary biological screening assays are suitable for this compound?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s structural similarity to known kinase inhibitors . Use cell-based viability assays (e.g., MTT) to evaluate cytotoxicity. For solubility challenges in aqueous media, employ DMSO as a co-solvent (≤0.1% v/v) to avoid artifactorial results .

Advanced Research Questions

Q. How can experimental design address challenges in regioselectivity during synthesis?

Regioselectivity in pyrrolo-pyridine systems is influenced by electronic and steric factors. To favor formation of the 5-cyano substituent:

  • Use microwave-assisted synthesis to enhance reaction kinetics and reduce byproducts.
  • Introduce directing groups (e.g., methoxy or halogens) on intermediates to guide cyclization .
  • Monitor reaction progress via LC-MS to isolate intermediates and optimize stepwise conditions .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

  • Density Functional Theory (DFT): Recalculate chemical shifts using hybrid functionals (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) .
  • Advanced NMR: Employ 2D NOESY to confirm spatial proximity of protons, or dynamic NMR to assess conformational flexibility affecting shift discrepancies .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering core pharmacophores?

  • Solubility enhancement: Introduce polar substituents (e.g., hydroxyl or methylamine) at the 1-(4-fluorophenyl) group while retaining the 4,6-diamino motif .
  • Metabolic stability: Replace labile protons with deuterium isotopes or fluorinated analogs, guided by in vitro microsomal assays .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • X-ray crystallography: Co-crystallize the compound with purified target proteins (e.g., kinases) to resolve binding modes. SHELX programs are recommended for structure refinement .
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) to validate affinity and selectivity .

Methodological Considerations

  • Crystallography: For high-resolution data, grow crystals via vapor diffusion using dichloromethane/hexane mixtures. Triclinic (P1) or monoclinic systems are common for related analogs .
  • Data Reproducibility: Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) and validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.